Cipargamin
Übersicht
Beschreibung
Cipargamin, also known as NITD609 or KAE609, is an experimental synthetic antimalarial drug belonging to the spiroindolone class . It was developed at the Novartis Institute for Tropical Diseases in Singapore, through a collaboration with the Genomics Institute of the Novartis Research Foundation (GNF), the Biomedical Primate Research Centre, and the Swiss Tropical Institute . This compound was discovered by screening the Novartis library of 12,000 natural products and synthetic compounds to find compounds active against Plasmodium falciparum .
Synthesis Analysis
The synthesis of this compound was achieved through an enantioselective rhodium-catalyzed addition of arylboroxines to N-unprotected ketimines . This method enabled an efficient enantioselective synthesis of this compound .
Molecular Structure Analysis
This compound is structurally related to GNF 493, a compound first identified as a potent inhibitor of Plasmodium falciparum growth . The chemical formula of this compound is C19H14Cl2FN3O .
Chemical Reactions Analysis
The current spiroindolone was optimized to address its metabolic liabilities leading to improved stability and exposure levels in animals . As a result, this compound is one of only a handful of molecules capable of completely curing mice infected with Plasmodium berghei (a model of blood-stage malaria) .
Physical and Chemical Properties Analysis
This compound has good physicochemical properties, promising pharmacokinetic and efficacy profile .
Wissenschaftliche Forschungsanwendungen
Antimalaria-Anwendung
Cipargamin, auch bekannt als KAE609, ist ein wirksames Antimalariamittel {svg_1}. Es zeigte eine signifikante Wirksamkeit in einer Phase-II-Studie, die an Erwachsenen in Subsahara-Afrika mit unkomplizierter Plasmodium-falciparum-Malaria durchgeführt wurde {svg_2}. Die Studie berichtete über eine schnelle Parasitenclearance mit einer mittleren Parasitenclearance-Zeit (PCT) von 8 Stunden, was deutlich schneller ist als die 24 Stunden für Artemether-Lumefantrin {svg_3}.
Dosiseskalationsstudie
This compound wurde in einer randomisierten, Phase-II-Dosiseskalationsstudie verwendet {svg_4}. In dieser Studie wurde this compound-Monotherapie als Einzeldosis von bis zu 150 mg oder bis zu 50 mg einmal täglich für 3 Tage verabreicht {svg_5}. Die wichtigsten Wirksamkeitsendpunkte waren die Parasitenclearance-Zeit (PCT) und die durch Polymerasekettenreaktion (PCR) korrigierte und nicht korrigierte adäquate klinische und parasitologische Reaktion (ACPR) nach 14 und 28 Tagen {svg_6}.
Pharmakokinetik-Studie
Die Pharmakokinetik von this compound wurde untersucht und als konsistent mit früheren Daten und annähernd dosisproportional befunden {svg_7}. Diese Information ist entscheidend für die Bestimmung der geeigneten Dosierung und das Verständnis, wie das Medikament im Körper aufgenommen, verteilt, metabolisiert und ausgeschieden wird.
Resistenzmarker-Analyse
Eine behandlungsbedingte Mutation im Pfatp4-Gen, G358S, wurde bei 65 % der Behandlungsversagen festgestellt {svg_8}. Dies deutet darauf hin, dass this compound möglicherweise als Marker für Arzneimittelresistenz verwendet werden könnte, was ein erhebliches Problem bei der Malariatherapie darstellt.
Hepatische Sicherheitsprüfung
Eine detaillierte Bewertung der hepatischen Sicherheit von this compound wurde über einen weiten Dosisbereich bei Patienten mit unkomplizierter Falciparum-Malaria durchgeführt {svg_9}. Die Studie ergab, dass this compound gut verträglich war und keine Sicherheitsbedenken aufwarf {svg_10}.
Behandlung von Artemisinin-resistenter Malaria
Die R561H-Mutation im k13-Gen, die Artemisinin-Resistenz verleiht, war mit einer verzögerten Parasitenclearance nach Behandlung mit Artemether-Lumefantrin verbunden {svg_11}. Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Artemisinin-resistenter Malaria eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Cipargamin, an experimental synthetic antimalarial drug, primarily targets the sodium efflux pump PfATP4 . This pump plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
This compound interacts with its target, the sodium efflux pump PfATP4, by inhibiting its function . This inhibition disrupts the sodium homeostasis in Plasmodium , leading to fatal consequences for the parasite .
Biochemical Pathways
It is known that the drug disrupts the sodium homeostasis in plasmodium . This disruption likely affects various downstream effects and pathways, ultimately leading to the death of the parasite.
Pharmacokinetics
It is known that this compound is well absorbed and extensively metabolized . The elimination of this compound and its metabolites is primarily mediated via biliary pathways
Result of Action
The primary result of this compound’s action is the rapid clearance of Plasmodium parasites . In fact, this compound has shown potent, rapid activity against Plasmodium falciparum . This rapid clearance of parasites is a key factor in the drug’s potential as a treatment for malaria.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other drugs, the patient’s overall health status, and specific genetic factors . .
Safety and Hazards
Zukünftige Richtungen
Cipargamin is currently undergoing phase II clinical development . If its safety and tolerability are acceptable, this compound would be the first antimalarial not belonging to either the artemisinin or peroxide class to go into a proof-of-concept study in malaria . If this compound behaves similarly in people to the way it works in mice, it may be possible to develop it into a drug that could be taken just once .
Biochemische Analyse
Biochemical Properties
Cipargamin is structurally related to GNF 493, a compound first identified as a potent inhibitor of Plasmodium falciparum growth It is known that this compound has a potent inhibitory effect against apicomplexan parasites, mainly Plasmodium and Toxoplasma .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been observed to have a rapid and potent activity against Plasmodium falciparum, leading to quick parasite clearance
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. It has been observed that systemic exposure (maximum measured concentration and area under the curve) increased with increasing dose following single intravenous dose . This compound was eliminated with a mean T1/2 of 21.9–38.9 h .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, this compound is one of only a handful of molecules capable of completely curing mice infected with Plasmodium berghei (a model of blood-stage malaria) when administered in appropriate dosages .
Metabolic Pathways
It is known that this compound is well absorbed and extensively metabolized, such that this compound accounted for approximately 32% of the dose in feces .
Transport and Distribution
After oral administration to human subjects, this compound was the major radioactive component, accounting for approximately 76% of the total radioactivity in plasma . The volume of distribution and clearance was moderate and low, respectively, across the dose range .
Eigenschaften
IUPAC Name |
(3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPLPZSUQEDRT-WPCRTTGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152424 | |
Record name | Cipargamin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193314-23-6 | |
Record name | Cipargamin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193314-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cipargamin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193314236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cipargamin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12306 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cipargamin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIPARGAMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7Q4FWA04P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.